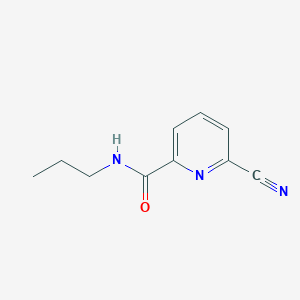

6-cyano-N-propyl-2-pyridinecarboxamide

Description

6-Cyano-N-propyl-2-pyridinecarboxamide is a pyridine-based derivative characterized by a cyano group (-CN) at the 6-position of the pyridine ring and an N-propyl carboxamide moiety at the 2-position. This compound belongs to the broader class of pyridinecarboxamides, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-cyano-N-propylpyridine-2-carboxamide |

InChI |

InChI=1S/C10H11N3O/c1-2-6-12-10(14)9-5-3-4-8(7-11)13-9/h3-5H,2,6H2,1H3,(H,12,14) |

InChI Key |

UBSRTNVQADCWKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=CC(=N1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinecarboxamides

The following table and analysis compare 6-cyano-N-propyl-2-pyridinecarboxamide with analogous compounds from the evidence, focusing on structural variations and inferred functional differences:

Key Observations:

Carboxamide Side Chains: The N-propyl group in the target compound may reduce solubility in polar solvents compared to shorter alkyl chains (e.g., N-methyl in analogs) but could improve lipid membrane permeability, a critical factor in drug design .

Steric and Electronic Effects :

- The absence of bulky substituents (e.g., pyrrolidinyl in compounds) in the target compound suggests lower steric hindrance, favoring interactions with biological targets or catalysts.

Heterocyclic Variations :

- Unlike analogs with fused pyrimidine or triazine rings, the pyridine core in the target compound simplifies synthetic routes but may limit π-π stacking interactions critical for material science applications .

Research Findings and Limitations

- Structural comparisons are extrapolated from related pyridinecarboxamides, which limits conclusions about its specific physicochemical or biological behavior.

- Hypothetical Applications: Based on analogs, the compound’s cyano group could make it a candidate for metal-organic frameworks (MOFs) or kinase inhibitors, but empirical validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.